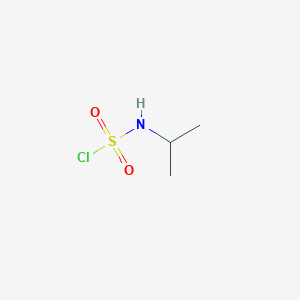

Isopropylsulfamoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

N-propan-2-ylsulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClNO2S/c1-3(2)5-8(4,6)7/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRDPCWQGGNEQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067180 | |

| Record name | Sulfamoyl chloride, (1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26118-67-2 | |

| Record name | N-(1-Methylethyl)sulfamoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26118-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropylsulphamoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026118672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamoyl chloride, N-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamoyl chloride, (1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropylsulphamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYLSULPHAMOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN52HES8UV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Isopropylsulfamoyl Chloride from Isopropylamine: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropylsulfamoyl chloride is a pivotal chemical intermediate, primarily utilized as a precursor for the synthesis of a diverse range of N-isopropylsulfonamides, a motif present in numerous biologically active compounds. This guide provides a comprehensive technical overview of its synthesis, focusing on the prevalent and efficient method involving the reaction of isopropylamine with sulfuryl chloride. We will delve into the underlying reaction mechanism, provide a detailed and field-tested experimental protocol, address critical safety considerations, and discuss process optimization. This document is intended to serve as an expert resource for researchers in organic synthesis and drug development, ensuring a safe, reliable, and reproducible execution of this important transformation.

Introduction and Significance

Sulfonamides are a cornerstone of medicinal chemistry, found in drugs ranging from antibacterials to diuretics and hypoglycemic agents.[1] The sulfamoyl chloride functional group is a highly reactive electrophile that readily couples with primary and secondary amines to form the stable sulfonamide linkage.[2] this compound, specifically, serves as the key building block for introducing the N-isopropylsulfamoyl moiety, [(CH₃)₂CHNHSO₂-], into target molecules. The steric and electronic properties of the isopropyl group can significantly influence the pharmacological profile of a drug candidate, affecting its binding affinity, selectivity, and metabolic stability. A robust and well-understood synthesis of this reagent is therefore of paramount importance for advancing drug discovery programs that rely on this structural unit.

Theoretical Foundations and Reaction Mechanism

The synthesis of this compound from isopropylamine and sulfuryl chloride (SO₂Cl₂) is a classic example of nucleophilic substitution at a sulfur center. The reaction proceeds through a well-defined mechanism that is crucial to understand for effective control and optimization.

Core Reactants and Their Roles:

-

Isopropylamine ((CH₃)₂CHNH₂): Acts as the primary nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic sulfur atom.[3]

-

Sulfuryl Chloride (SO₂Cl₂): Serves as the electrophilic source of the "-SO₂Cl" group. It is a highly reactive reagent.

-

Tertiary Amine Base (e.g., Triethylamine, (C₂H₅)₃N): Functions as an acid scavenger. It neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the isopropylamine starting material and driving the reaction to completion.[3][4]

Mechanism:

The reaction is typically initiated by the nucleophilic attack of the isopropylamine's nitrogen on the sulfur atom of sulfuryl chloride. This forms a transient, tetracoordinate intermediate. Subsequently, a chloride ion is eliminated, and the resulting ammonium species is deprotonated by the tertiary amine base to yield the final product, this compound, and triethylammonium chloride as a salt byproduct.

Comprehensive Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the described stoichiometry, temperature control, and handling procedures is critical for success and safety.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| Isopropylamine, (CH₃)₂CHNH₂ | ≥99.0% | Sigma-Aldrich | Highly volatile and flammable liquid. |

| Sulfuryl Chloride, SO₂Cl₂ | >95% | Fisher Scientific | Acutely toxic, corrosive, reacts violently with water[5][6]. |

| Triethylamine, (C₂H₅)₃N | ≥99.5%, anhydrous | Standard Supplier | Should be distilled from CaH₂ before use. |

| Dichloromethane (DCM), CH₂Cl₂ | Anhydrous, ≥99.8% | Standard Supplier | Aprotic solvent of choice[7]. |

| Sodium Sulfate, Na₂SO₄ | Anhydrous, granular | Standard Supplier | For drying the organic phase. |

| Nitrogen or Argon Gas | High Purity | Standard Supplier | For maintaining an inert atmosphere. |

| Equipment | |||

| Three-neck round-bottom flask | Sized appropriately for the reaction scale. | ||

| Magnetic stirrer and stir bar | |||

| Dropping funnel | For controlled addition of sulfuryl chloride. | ||

| Thermometer | Low-temperature range. | ||

| Ice-salt bath or cryocooler | To maintain reaction temperature. | ||

| Condenser with gas inlet/outlet | Connected to a bubbler or scrubber. | ||

| Standard glassware for work-up | Separatory funnel, beakers, Erlenmeyer flasks. | ||

| Rotary evaporator | For solvent removal. |

MANDATORY SAFETY PROTOCOL

The handling of sulfuryl chloride requires stringent safety measures due to its extreme reactivity and toxicity.

-

Engineering Controls: All operations MUST be performed in a certified chemical fume hood with proper ventilation to prevent inhalation of fatal vapors.[8] Ensure a safety shower and eyewash station are immediately accessible.[5]

-

Personal Protective Equipment (PPE):

-

Reagent Handling:

-

Sulfuryl chloride reacts violently with water, releasing toxic HCl and SO₂ gases.[5][6][9] Ensure all glassware is scrupulously dried and the reaction is conducted under an inert, dry atmosphere.

-

Store sulfuryl chloride in a cool, dry, well-ventilated area away from incompatible materials like bases, alcohols, and water.[9]

-

-

Spill & Emergency Response: In case of a spill, evacuate the area. Use a non-combustible absorbent material like dry sand to contain the spill. DO NOT use water.[9] For skin or eye contact, rinse immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][6]

Step-by-Step Synthesis Procedure

Detailed Steps:

-

Reactor Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a condenser with a nitrogen inlet. Purge the entire system with dry nitrogen gas.

-

Charge Reagents: In the flask, dissolve isopropylamine (2.2 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane. The use of excess amine and base helps to ensure the complete consumption of the limiting sulfuryl chloride and buffer the reaction.

-

Cooling: Cool the stirred solution to between 0 °C and 5 °C using an external ice-salt bath.[3] Maintaining this low temperature is crucial to control the exothermic reaction and minimize side-product formation.

-

Sulfuryl Chloride Addition: In the dropping funnel, prepare a solution of sulfuryl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the cooled amine mixture over a period of 1-2 hours. The internal temperature must be carefully monitored and maintained below 5 °C.[3] A white precipitate of triethylammonium chloride will form.

-

Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional hour. Then, remove the cooling bath and allow the reaction to slowly warm to room temperature. Let it stir for an additional 4-6 hours or until reaction completion is confirmed by TLC analysis.

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and water to quench any unreacted sulfuryl chloride. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic (DCM) layer. Wash the organic layer sequentially with cold 1M HCl (to remove excess amines), water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR (CDCl₃): Expect a septet for the CH proton, a doublet for the CH₃ protons, and a broad singlet for the NH proton.

-

IR (neat): Look for characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric), and an N-H stretching band around 3300 cm⁻¹.

-

Mass Spectrometry: To confirm the molecular weight.

The product is often used in the subsequent step without further purification due to potential instability. If purification is necessary, vacuum distillation can be attempted with caution, as sulfamoyl chlorides can be thermally labile.

Process Optimization and Troubleshooting

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete reaction. 2. Loss during aqueous work-up. 3. Protonation of isopropylamine by HCl. | 1. Extend reaction time; monitor by TLC. 2. Ensure pH of wash solutions is appropriate; perform back-extraction of aqueous layers. 3. Ensure sufficient (≥2.2 eq) triethylamine is used[7]. |

| Formation of Di-isopropylsulfamide | 1. Reaction of product with excess isopropylamine. 2. Addition of sulfuryl chloride was too fast or temperature was too high. | 1. Use a larger excess of sulfuryl chloride (e.g., 1.1-1.2 eq) if the amine is inexpensive. 2. Maintain slow, dropwise addition at low temperatures (< 5°C). |

| Product Decomposition | 1. Exposure to moisture during work-up or storage. 2. Overheating during solvent removal. | 1. Use anhydrous solvents and dry all glassware thoroughly. Store product under an inert atmosphere. 2. Use a low-temperature water bath for rotary evaporation. |

Conclusion

The synthesis of this compound via the reaction of isopropylamine with sulfuryl chloride is a reliable and scalable method. The success of this procedure is critically dependent on three pillars: (1) strict adherence to anhydrous conditions , (2) precise temperature control to manage the reaction's exothermicity , and (3) an uncompromising commitment to safety protocols , particularly in the handling of the highly hazardous sulfuryl chloride. By following the detailed guidelines and understanding the chemical principles outlined in this document, researchers can confidently and safely produce this valuable synthetic intermediate for application in medicinal chemistry and beyond.

References

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Isopropyl(methyl)sulfamoyl chloride | 263169-13-7 | Benchchem [benchchem.com]

- 4. cbijournal.com [cbijournal.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. nbinno.com [nbinno.com]

Introduction: The Strategic Importance of the Sulfamide Moiety

An In-Depth Technical Guide to the Reaction of Isopropylsulfamoyl Chloride with Primary Amines for Pharmaceutical Research

In the landscape of modern drug discovery, the sulfonamide functional group and its derivatives are foundational pillars, present in a vast array of therapeutic agents from antibacterials to carbonic anhydrase inhibitors.[1][2] A closely related and increasingly important scaffold is the sulfamide, characterized by a sulfuryl group flanked by two nitrogen atoms. The reaction between this compound and primary amines provides a direct and efficient route to N-alkyl-N'-isopropylsulfamides, structures of significant interest to medicinal chemists.[3] These compounds serve as versatile bioisosteres for amides and ureas, offering distinct physicochemical properties, metabolic stability, and hydrogen bonding capabilities that can be strategically exploited in lead optimization.[4][5]

This guide, intended for researchers and drug development professionals, provides a detailed exploration of this reaction. It moves beyond a simple recitation of steps to explain the underlying chemical principles, causality behind experimental choices, and field-proven insights to ensure reproducible and optimized outcomes.

Core Reaction Mechanism: A Nucleophilic Substitution Pathway

The fundamental reaction between this compound and a primary amine is a nucleophilic substitution at the sulfur center. The sulfur atom in the sulfamoyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[6]

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the electrophilic sulfur atom. The lone pair of electrons on the nitrogen forms a new S-N bond, transiently creating a pentacoordinate sulfur intermediate.[7]

-

Elimination of Leaving Group: The intermediate collapses, reforming the sulfur-oxygen double bond character and expelling the chloride ion, which is an excellent leaving group. This step also releases a proton from the nitrogen, which is neutralized by a base present in the reaction mixture.[8][9]

The overall transformation produces the desired N-substituted sulfamide and a hydrochloride salt of the base used.

Caption: Nucleophilic substitution mechanism for sulfamide formation.

Optimizing the Reaction: A Guide to Critical Parameters

The success of the synthesis hinges on the careful control of several key parameters. The choices made are not arbitrary but are grounded in the chemical properties of the reactants and intermediates.

Stoichiometry and the Role of the Base

The reaction liberates one equivalent of hydrogen chloride (HCl) for every equivalent of sulfamoyl chloride consumed.[9] This acidic byproduct must be neutralized to prevent the protonation of the primary amine, which would render it non-nucleophilic and halt the reaction.[6]

There are two primary strategies for this:

-

Using Excess Primary Amine: A second equivalent of the primary amine can act as the base. This is a simple approach if the amine is inexpensive and readily available. However, it complicates purification, as the final mixture will contain the product and the amine hydrochloride salt.

-

Using a Non-Nucleophilic Tertiary Amine: This is the preferred industrial and laboratory method.[10] A hindered tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added as an auxiliary base. These bases are non-nucleophilic due to steric hindrance and will not compete with the primary amine in reacting with the sulfamoyl chloride. Typically, 1.1 to 1.5 equivalents of the tertiary amine are used to ensure complete HCl scavenging.

Solvent Selection: Creating the Ideal Reaction Environment

The choice of solvent is critical for controlling solubility, reaction rate, and side reactions. The ideal solvent should be:

-

Aprotic and Anhydrous: this compound is highly reactive and susceptible to hydrolysis. The presence of water or other protic solvents (like alcohols) will lead to the formation of isopropylsulfamic acid, reducing the yield of the desired product. Anhydrous solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are standard choices.[11][12]

-

Inert: The solvent must not react with any of the reagents.

-

Appropriate Polarity: A moderately polar solvent is usually sufficient to dissolve the reactants and facilitate the reaction.

Temperature Control: Taming the Exothermic Reaction

The reaction between a sulfamoyl chloride and an amine is typically exothermic.[3] Failure to control the temperature can lead to a runaway reaction and the formation of impurities.

-

Initial Cooling: The reaction is almost universally conducted at low temperatures, ranging from -70°C to 0°C.[11][13] This is achieved by using cooling baths such as dry ice/acetone or ice/water.

-

Slow Addition: The this compound is added dropwise to the solution of the amine and base. This slow addition allows the heat generated by the reaction to dissipate safely, maintaining a consistent low temperature and minimizing the formation of side products. After the addition is complete, the reaction is often allowed to warm slowly to room temperature to ensure completion.[13]

Potential Side Reactions and Mitigation Strategies

A well-designed protocol anticipates and minimizes potential side reactions.

-

Disulfonylation: Primary amines possess two N-H protons. After the initial reaction to form the monosubstituted sulfamide, the product itself has a remaining N-H proton. Under harsh conditions or with incorrect stoichiometry, this proton can be removed, and the resulting anion can react with a second molecule of sulfamoyl chloride. This side reaction is generally minimized by using the described stoichiometric and temperature controls, as the N-H of the resulting sulfamide is less nucleophilic than the starting primary amine.[8]

-

Hydrolysis: The paramount importance of using anhydrous solvents and maintaining an inert atmosphere (e.g., with nitrogen or argon) cannot be overstated. Any moisture will hydrolyze the starting material.

-

Oxidative Reactions: In some specific cases, particularly with tertiary amines and certain sulfonyl chlorides, oxidative side reactions can occur, though this is less common for this specific transformation.[14]

A Validated Experimental Protocol

This protocol provides a robust, step-by-step methodology for the synthesis of an N-alkyl-N'-isopropylsulfamide.

Objective: To synthesize N-propyl-N'-isopropylsulfamide.

Materials:

-

This compound

-

n-Propylamine

-

Triethylamine (TEA), distilled

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add n-propylamine (1.0 eq) and triethylamine (1.2 eq). Dissolve the amines in anhydrous DCM (approx. 0.2 M concentration relative to the limiting reagent).

-

Cooling: Cool the stirred solution to 0°C using an ice-water bath.

-

Reagent Addition: In a separate flask, prepare a solution of this compound (1.0 eq) in a small amount of anhydrous DCM. Add this solution to the amine mixture dropwise via a dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Cool the mixture back to 0°C and slowly quench the reaction by adding 1M HCl to neutralize excess TEA and any unreacted primary amine.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.[13] The acidic wash removes basic impurities, the bicarbonate wash removes acidic impurities, and the brine wash aids in removing water.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by flash column chromatography on silica gel if it is an oil or if impurities are persistent.

Data Presentation: Expected Outcomes

The reactivity of the primary amine can influence reaction conditions and yields. The following table summarizes expected trends based on established sulfonamide synthesis literature.[10]

| Primary Amine (R'-NH₂) | Relative Nucleophilicity | Typical Reaction Time | Expected Yield | Notes |

| Aliphatic (e.g., Propylamine) | High | 1-4 hours | 80-95% | Highly reactive; requires careful temperature control.[10] |

| Benzylic (e.g., Benzylamine) | High | 2-6 hours | 75-90% | Similar to aliphatic amines. |

| Aniline (Aromatic) | Moderate | 4-12 hours | 60-85% | Less nucleophilic due to resonance delocalization of the lone pair into the aromatic ring.[10] |

| Electron-rich Aniline | Moderate-High | 3-8 hours | 70-90% | Activating groups on the ring increase nucleophilicity. |

| Electron-poor Aniline | Low | 12-24 hours | 40-70% | Deactivating groups significantly reduce nucleophilicity, may require gentle heating to proceed. |

Applications in Drug Development

The N,N'-disubstituted sulfamide core generated by this reaction is a "privileged scaffold" in medicinal chemistry. It is found in numerous drug candidates and approved medicines. Its utility stems from its ability to:

-

Act as a Bioisostere: It can replace carboxylic acids, amides, or ureas, altering properties like pKa, lipophilicity, and metabolic stability while maintaining key binding interactions.[4][5]

-

Engage in Hydrogen Bonding: The two N-H protons (one on each nitrogen) can act as hydrogen bond donors, while the sulfonyl oxygens are strong hydrogen bond acceptors, enabling potent interactions with biological targets.

-

Provide Structural Rigidity: The tetrahedral geometry around the sulfur atom can impart a specific three-dimensional conformation to the molecule, which can be crucial for selective binding to a target protein.

This synthetic route is therefore a vital tool for generating libraries of diverse compounds for screening and for the structure-activity relationship (SAR) studies that are central to lead optimization.[15]

Conclusion

The reaction of this compound with primary amines is a powerful, reliable, and versatile method for the synthesis of N-alkyl-N'-isopropylsulfamides. By understanding the core mechanism and meticulously controlling key experimental parameters—stoichiometry, base selection, solvent, and temperature—researchers can achieve high yields and purity. The resulting sulfamide scaffold continues to be a highly valuable component in the design of novel therapeutics, making mastery of this reaction an essential skill for scientists in the pharmaceutical industry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. cbijournal.com [cbijournal.com]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

physical and chemical properties of N-Isopropylsulfamoyl chloride

An In-Depth Technical Guide to the Physical and Chemical Properties of N-Isopropylsulfamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Alkylsulfamoyl chlorides are a pivotal class of reagents in modern organic and medicinal chemistry. Their significance is primarily anchored to their role as efficient precursors to sulfonamides, a pharmacophore present in a vast array of FDA-approved drugs.[1][2][3][4] The sulfonamide moiety imparts crucial physicochemical and pharmacokinetic properties to drug candidates, influencing their solubility, membrane permeability, and metabolic stability. Among this class of reagents, N-Isopropylsulfamoyl chloride stands out as a versatile building block, offering a balance of reactivity and steric influence that is highly valuable in the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of the and its congeners. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively and safely utilize this reagent in their synthetic endeavors. The content herein is grounded in established chemical principles and supported by available data on closely related compounds, offering a robust framework for understanding and applying N-Isopropylsulfamoyl chloride in the laboratory.

Physicochemical Properties

While specific experimental data for N-Isopropylsulfamoyl chloride is not extensively reported in the literature, its physical properties can be reliably inferred from structurally similar compounds. The following table presents key physicochemical data for related sulfonyl and sulfamoyl chlorides, providing a basis for estimating the properties of N-Isopropylsulfamoyl chloride.

| Property | N,N-Dimethylsulfamoyl chloride | Isopropylsulfonyl chloride | N-Isopropyl-N-(n-propyl)sulfamoyl chloride (Computed) | Inferred Properties for N-Isopropylsulfamoyl chloride |

| CAS Number | 13360-57-1 | 10147-37-2 | 627887-36-9 | 35338-36-8 |

| Molecular Formula | C2H6ClNO2S | C3H7ClO2S | C6H14ClNO2S | C3H8ClNO2S |

| Molecular Weight | 143.59 g/mol [5] | 142.6 g/mol [6] | 199.70 g/mol [7] | 157.62 g/mol |

| Boiling Point | 114 °C / 75 mmHg[5] | 74-75 °C / 19 mmHg[6] | Not Available | Expected to be in a similar range under vacuum |

| Density | 1.337 g/mL at 25 °C[5] | 1.27 g/mL at 25 °C[6] | Not Available | Approximately 1.2 - 1.3 g/mL |

| Refractive Index | n20/D 1.452[5] | n20/D 1.453[6] | Not Available | Approximately 1.45 |

| Solubility | Reacts with water[6] | Reacts with water[6] | Not Available | Reacts with water; Soluble in aprotic organic solvents (e.g., DCM, THF, acetonitrile) |

Chemical Reactivity and Mechanistic Insights

The chemical utility of N-Isopropylsulfamoyl chloride is dominated by the high electrophilicity of the sulfur atom in the sulfamoyl chloride group (-SO2Cl). This functional group is highly susceptible to nucleophilic attack, making it an excellent electrophile for the formation of sulfonamides and related compounds.

Nucleophilic Substitution Reactions

The most common and synthetically valuable reactions of N-Isopropylsulfamoyl chloride involve nucleophilic substitution at the sulfur atom.

-

Reaction with Amines (Sulfonamide Formation): Primary and secondary amines readily react with N-Isopropylsulfamoyl chloride to form the corresponding N-substituted sulfonamides.[8] This reaction is a cornerstone of medicinal chemistry for the synthesis of a wide range of bioactive molecules.[1][4] The reaction typically proceeds rapidly at or below room temperature in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid byproduct.[9]

-

Reaction with Alcohols (Sulfamate Ester Formation): Alcohols react with N-Isopropylsulfamoyl chloride to yield sulfamate esters. These reactions are generally slower than those with amines and may require heating or the use of a stronger base to facilitate the reaction.[8][10]

Reaction Mechanism

The reaction of N-Isopropylsulfamoyl chloride with nucleophiles, such as amines and alcohols, generally proceeds through a two-step addition-elimination mechanism.

Caption: General mechanism for nucleophilic substitution on N-Isopropylsulfamoyl chloride.

Synthesis of N-Isopropylsulfamoyl Chloride

A common and effective method for the synthesis of N-alkylsulfamoyl chlorides is the reaction of the corresponding primary amine with sulfuryl chloride (SO2Cl2).[11] The following protocol is a representative procedure that can be adapted for the synthesis of N-Isopropylsulfamoyl chloride.

Experimental Protocol: Synthesis of N-Isopropylsulfamoyl Chloride

Materials:

-

Isopropylamine

-

Sulfuryl chloride (SO2Cl2)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (or other non-nucleophilic base)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and stirring bar

-

Ice bath and/or dry ice/acetone bath

Procedure:

-

Reaction Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet/outlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Amine Solution: In the reaction flask, dissolve isopropylamine (1.0 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to -10 °C to 0 °C using an ice-salt bath.

-

Addition of Sulfuryl Chloride: In the dropping funnel, place sulfuryl chloride (1.1 eq) dissolved in anhydrous dichloromethane. Add the sulfuryl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up:

-

Cool the reaction mixture to 0 °C.

-

Slowly quench the reaction by the dropwise addition of cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-Isopropylsulfamoyl chloride.

-

If necessary, purify the product by vacuum distillation.

-

Caption: Experimental workflow for the synthesis of N-Isopropylsulfamoyl chloride.

Role in Drug Development and Medicinal Chemistry

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, with its presence in a wide range of therapeutic agents.[1][2][3][4] N-Isopropylsulfamoyl chloride serves as a key intermediate for the introduction of the N-isopropylsulfamoyl moiety into drug candidates. This can have several beneficial effects:

-

Modulation of Physicochemical Properties: The isopropyl group can influence the lipophilicity, solubility, and hydrogen bonding capacity of a molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Bioisosteric Replacement: The sulfonamide group can act as a bioisostere for other functional groups, such as carboxylic acids or amides, allowing for the fine-tuning of a drug's properties.

-

Enzyme Inhibition: Many sulfonamide-containing drugs act as enzyme inhibitors by mimicking the transition state of an enzymatic reaction or by binding to the active site.[3]

The use of sulfonyl chlorides like N-Isopropylsulfamoyl chloride allows for the late-stage functionalization of complex molecules, a crucial strategy in modern drug discovery.[12]

Safe Handling and Storage

N-Isopropylsulfamoyl chloride, like other sulfamoyl and sulfonyl chlorides, should be handled with care due to its potential hazards.

-

Corrosivity: It is expected to be corrosive to the skin, eyes, and respiratory tract.

-

Moisture Sensitivity: It will react with water, including moisture in the air, to produce hydrochloric acid. Therefore, it should be handled under anhydrous conditions and stored in a tightly sealed container under an inert atmosphere.

-

Personal Protective Equipment (PPE): Always handle N-Isopropylsulfamoyl chloride in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Spill and Disposal: In case of a spill, absorb the material with an inert, dry absorbent and dispose of it as hazardous chemical waste. Do not use water to clean up spills.

Characterization

The structure of N-Isopropylsulfamoyl chloride can be confirmed using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see a doublet for the methyl protons of the isopropyl group, a septet for the methine proton of the isopropyl group, and a broad singlet for the N-H proton.

-

¹³C NMR: Expect signals for the methyl and methine carbons of the isopropyl group.

-

-

Infrared (IR) Spectroscopy: Characteristic strong absorptions for the S=O stretches of the sulfonyl group are expected in the range of 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric). An N-H stretch should also be observable.

-

Mass Spectrometry (MS): The molecular ion peak and characteristic fragmentation patterns can confirm the molecular weight and structure.

References

- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. N,N-ジメチルスルファモイルクロリド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. ISOPROPYLSULFONYL CHLORIDE | 10147-37-2 [chemicalbook.com]

- 7. N-Isopropyl-N-(n-propyl)sulfamoyl chloride | C6H14ClNO2S | CID 21113543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. Isopropyl(methyl)sulfamoyl chloride | 263169-13-7 | Benchchem [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

An In-depth Technical Guide to the Spectral Analysis of Isopropylsulfamoyl Chloride

Introduction

Isopropylsulfamoyl chloride (CAS No. 26118-67-2) is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its utility stems from the reactive sulfamoyl chloride moiety, which readily undergoes nucleophilic substitution to form sulfonamides. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and data from related structures. While experimental spectra for this specific compound are not widely available in public databases, this document synthesizes predicted data with field-proven insights to serve as a valuable resource for researchers.

Molecular Structure and Spectroscopic Overview

The structure of this compound dictates its spectral features. The molecule consists of an isopropyl group attached to a sulfamoyl chloride functional group. This arrangement gives rise to characteristic signals in various spectroscopic techniques.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct and predictable signals.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the different types of protons in the molecule.

Predicted ¹H NMR Data (in CDCl₃, 300 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 1.35 | Doublet | 6H | -CH(CH ₃)₂ |

| ~ 3.70 | Septet | 1H | -CH (CH₃)₂ |

| ~ 5.0 (broad) | Singlet | 1H | -NH - |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

-

The doublet at approximately 1.35 ppm is characteristic of the six equivalent methyl protons. The splitting into a doublet is due to coupling with the adjacent methine proton.

-

The septet (or multiplet) around 3.70 ppm arises from the single methine proton. This proton is coupled to the six methyl protons, resulting in a septet according to the n+1 rule (6+1=7).

-

A broad singlet expected around 5.0 ppm is attributed to the amine proton. The broadness of this peak is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR (Carbon-13) Spectroscopy

The ¹³C NMR spectrum is expected to show two signals for the carbon atoms of the isopropyl group.

Predicted ¹³C NMR Data (in CDCl₃, 75 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 23 | -CH(C H₃)₂ |

| ~ 52 | -C H(CH₃)₂ |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

-

The signal at approximately 23 ppm is assigned to the two equivalent methyl carbons.

-

The signal further downfield at around 52 ppm corresponds to the methine carbon, which is deshielded by the adjacent nitrogen atom.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with 16-32 scans. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum with 1024 or more scans to achieve a good signal-to-noise ratio. Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Figure 2: Workflow for NMR Data Acquisition and Processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium | N-H stretch |

| 2980-2880 | Medium-Strong | C-H stretch (aliphatic) |

| ~ 1350 | Strong | SO₂ asymmetric stretch |

| ~ 1160 | Strong | SO₂ symmetric stretch |

| ~ 580 | Medium-Strong | S-Cl stretch |

Expertise & Experience: Interpreting the IR Spectrum

-

The N-H stretching vibration around 3300 cm⁻¹ is a key indicator of the secondary amine in the sulfamoyl chloride group.

-

The strong absorptions in the 2980-2880 cm⁻¹ region are characteristic of the C-H stretching vibrations of the isopropyl group.

-

The two most intense bands in the spectrum are expected to be the asymmetric and symmetric stretching vibrations of the SO₂ group , appearing at approximately 1350 cm⁻¹ and 1160 cm⁻¹, respectively. These are highly characteristic of sulfonyl and sulfamoyl compounds.

-

The S-Cl stretching vibration is expected to appear in the lower frequency region, around 580 cm⁻¹.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 157/159 | Moderate | [M]⁺ (Molecular Ion) |

| 122 | Moderate | [M - Cl]⁺ |

| 78 | High | [M - SO₂Cl]⁺ |

| 43 | Very High | [CH(CH₃)₂]⁺ (Isopropyl cation) |

Expertise & Experience: Interpreting the Mass Spectrum

-

The molecular ion peak [M]⁺ is expected at m/z 157 and 159 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

-

Loss of a chlorine radical would result in a fragment at m/z 122 .

-

Cleavage of the N-S bond is expected to produce a fragment at m/z 78 , corresponding to the isopropylamine radical cation.

-

The base peak (most intense peak) is predicted to be at m/z 43 , corresponding to the stable isopropyl cation.

Figure 3: Predicted Fragmentation Pathway of this compound in EI-MS.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: For a volatile liquid like this compound, direct infusion via a heated probe or injection into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (GC-MS) is suitable.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier is typically used to detect the ions.

Conclusion

The comprehensive spectral analysis of this compound, including ¹H NMR, ¹³C NMR, IR, and MS, provides a detailed fingerprint for its unambiguous identification. This guide, based on predicted data and established spectroscopic principles, offers researchers and drug development professionals a solid foundation for the characterization of this important synthetic intermediate. The provided protocols serve as a practical starting point for obtaining high-quality spectral data, ensuring scientific integrity and facilitating the advancement of research and development in which this compound plays a crucial role.

CAS number and molecular structure of Isopropylsulfamoyl chloride

An In-Depth Technical Guide to Isopropylsulfamoyl Chloride for Advanced Research & Development

Abstract

This compound, a key electrophilic reagent, is a pivotal building block in modern organic synthesis and medicinal chemistry. Characterized by a reactive sulfamoyl chloride moiety attached to an isopropylamino group, this compound serves as a versatile precursor for the synthesis of a wide array of N-substituted sulfonamides. The sulfonamide functional group is a well-established pharmacophore found in numerous clinically approved drugs, highlighting the significance of reagents like this compound in drug discovery pipelines. This guide provides a comprehensive overview of its chemical properties, established synthetic methodologies with mechanistic insights, core reactivity, and critical safety protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.

Introduction to this compound

This compound, systematically known as N-(1-methylethyl)sulfamoyl chloride, belongs to the sulfamoyl chloride class of organic compounds. Its utility is rooted in the high electrophilicity of the sulfur atom within the sulfonyl chloride group (-SO₂Cl), making it highly susceptible to nucleophilic attack. This reactivity allows for the facile and efficient formation of stable sulfonamide bonds (—SO₂N—), a cornerstone linkage in the architecture of many biologically active molecules.[1]

The presence of the isopropyl group on the nitrogen atom influences the steric and electronic properties of the molecule, which can modulate its reactivity and the properties of its downstream derivatives.[1] In the field of drug development, sulfonamides are celebrated for their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2] Consequently, this compound is an indispensable tool for constructing libraries of novel compounds for biological screening and for the synthesis of targeted drug candidates.

Physicochemical Properties and Identification

Accurate identification and understanding of a reagent's physical properties are fundamental to its successful application in research. The key identifiers and properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 26118-67-2 | [3][4] |

| Molecular Formula | C₃H₈ClNO₂S | [3] |

| Molecular Weight | 157.62 g/mol | [3] |

| IUPAC Name | N-(propan-2-yl)sulfamoyl chloride | [4] |

| Synonyms | N-Isopropylsulfamoyl chloride, Isopropylaminosulfonyl chloride, (1-Methylethyl)sulfamoyl chloride, N-Isopropylchlorosulfonamide | [3][4][5] |

| Molecular Structure (SMILES) | O=S(=O)(NC(C)C)Cl | [3] |

| Physical State | Liquid (at standard conditions) | |

| InChI Key | AGRDPCWQGGNEQL-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Considerations

The synthesis of N-substituted sulfamoyl chlorides can be achieved through several established routes. A prevalent and direct method for preparing this compound involves the reaction of isopropylamine or its salt with a suitable chlorosulfonating agent, such as sulfuryl chloride (SO₂Cl₂).

The underlying mechanism is a classic nucleophilic substitution. The nitrogen atom of isopropylamine, acting as the nucleophile, attacks the electrophilic sulfur center of the chlorosulfonating agent. This process is often facilitated by a non-nucleophilic base to neutralize the hydrochloric acid (HCl) generated as a byproduct, which drives the reaction to completion.

Experimental Protocol: Synthesis from Isopropylamine Hydrochloride

This protocol is based on a general procedure for the synthesis of N-alkylsulfamoyl chlorides.[6]

Materials:

-

Isopropylamine hydrochloride

-

Sulfuryl chloride (SO₂Cl₂)

-

Antimony (V) pentachloride (SbCl₅) - Catalyst

-

Acetonitrile (anhydrous)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend isopropylamine hydrochloride in anhydrous acetonitrile.

-

Catalyst Addition: Add a catalytic amount of antimony (V) pentachloride to the suspension.

-

Reagent Addition: Cool the mixture in an ice bath. Add sulfuryl chloride dropwise via the dropping funnel, maintaining a low temperature to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Purification: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice to quench the reaction and decompose any remaining sulfuryl chloride. The product can then be extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound is dominated by the reactivity of the sulfamoyl chloride group. It serves as a potent electrophile in reactions with a wide range of nucleophiles.

Nucleophilic Substitution Reactions

The core reaction involves the displacement of the chloride ion by a nucleophile, leading to the formation of a new covalent bond with the sulfur atom.[1]

-

Reaction with Amines: Primary and secondary amines readily react with this compound in the presence of a base (e.g., triethylamine or pyridine) to form stable, N,N'-disubstituted sulfonamides. This is the most common and significant application, forming the basis for synthesizing countless drug candidates.[1][7]

-

Reaction with Alcohols: In a similar fashion, alcohols can act as nucleophiles to produce the corresponding sulfamate esters. The stability and reactivity of these esters are influenced by the structure of the parent alcohol.[1]

The sulfonamide group formed from these reactions is a key structural motif in medicinal chemistry due to its ability to act as a hydrogen bond donor and acceptor, mimicking the peptide bond while being resistant to hydrolysis.

Safety, Handling, and Storage

This compound is a reactive and corrosive chemical that requires careful handling to ensure laboratory safety. It is sensitive to moisture and can decompose to release corrosive hydrogen chloride gas.[8][9]

Safety Precautions:

-

Engineering Controls: Always handle this reagent in a well-ventilated chemical fume hood.[8][10] Eyewash stations and safety showers should be readily accessible.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, impervious gloves (e.g., heavy rubber), and a lab coat.[10][11]

-

Incompatibilities: Avoid contact with water, strong oxidizing agents, strong acids, and bases.[8][9] Store away from heat, sparks, and open flames.[8]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8][10]

-

Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and copious amounts of water. Seek medical attention.[8][10]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere.[8] The compound is moisture-sensitive, and proper storage is crucial to maintain its purity and reactivity.[8]

Conclusion

This compound is a high-value reagent for chemists engaged in pharmaceutical research and complex molecule synthesis. Its ability to efficiently introduce the N-isopropylsulfamoyl moiety is critical for accessing the broad and therapeutically significant class of sulfonamide-containing compounds. A thorough understanding of its synthesis, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective application. As the demand for novel therapeutics continues to grow, the role of versatile building blocks like this compound in accelerating drug discovery and development will remain paramount.

References

- 1. Isopropyl(methyl)sulfamoyl chloride | 263169-13-7 | Benchchem [benchchem.com]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. ISOPROPYLSULPHAMOYL CHLORIDE [drugfuture.com]

- 4. isopropylsulphamoyl chloride | 26118-67-2 [amp.chemicalbook.com]

- 5. isopropylsulphamoyl chloride CAS#: 26118-67-2 [amp.chemicalbook.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. fishersci.com [fishersci.com]

- 9. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. matrixscientific.com [matrixscientific.com]

- 11. opcw.org [opcw.org]

An In-depth Technical Guide to the Electrophilic Reactivity of the Sulfamoyl Chloride Group

Executive Summary: Sulfamoyl chlorides (R₂NSO₂Cl) are a class of highly reactive organosulfur compounds that serve as pivotal intermediates in modern synthetic chemistry. The inherent electrophilicity of the sulfur atom, activated by two oxygen atoms and a chlorine atom, makes this moiety a powerful tool for constructing sulfonamide and sulfamate ester linkages.[1][2] These functional groups are ubiquitous in medicinal chemistry and agrochemicals, forming the backbone of numerous blockbuster drugs, including antibacterials, diuretics, and enzyme inhibitors.[3][4][5] This guide provides a comprehensive exploration of the synthesis, reactivity, and mechanistic underpinnings of sulfamoyl chlorides. It offers field-proven insights into reaction mechanisms, factors influencing reactivity, and detailed experimental protocols designed for researchers, scientists, and drug development professionals.

The Sulfamoyl Chloride Moiety: Structure and Electrophilicity

Structural Framework

The sulfamoyl chloride functional group consists of a central hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom and a nitrogen atom. The nitrogen atom is further substituted with alkyl, aryl, or hydrogen substituents. This arrangement renders the sulfur atom highly electron-deficient and thus, a potent electrophilic center.

References

An In-depth Technical Guide to the Mechanism of Sulfonamide Formation with Isopropylsulfamoyl Chloride

Foreword: Deconstructing the Sulfonylation Reaction

For researchers, scientists, and drug development professionals, the sulfonamide functional group is a cornerstone of modern medicinal chemistry. Its prevalence in a wide array of therapeutic agents demands a granular understanding of its synthesis. This guide moves beyond a superficial overview to provide an in-depth exploration of the formation of sulfonamides using a specific and increasingly relevant reagent: isopropylsulfamoyl chloride. Our focus will be on the underlying principles that govern this reaction, providing not just the "how," but the critical "why" behind the procedural steps. By dissecting the interplay of electronic effects, steric hindrance, and mechanistic pathways, this document aims to empower scientists to approach sulfonamide synthesis with a heightened level of control and insight.

The Electrophilic Nature of the Sulfamoyl Chloride Moiety

The reactivity of this compound is centered on the highly electrophilic sulfur atom. This electrophilicity is a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. This creates a significant partial positive charge on the sulfur atom, making it a prime target for nucleophilic attack.

The general structure of a sulfamoyl chloride is R¹R²N-SO₂Cl. Unlike arylsulfonyl chlorides (Ar-SO₂Cl) or alkylsulfonyl chlorides (R-SO₂Cl), the presence of a nitrogen atom directly attached to the sulfonyl group introduces a layer of complexity. The nitrogen's lone pair of electrons can, to some extent, be delocalized into the S-O bonds, which can modulate the electrophilicity of the sulfur center. However, the powerful inductive effect of the sulfonyl group generally dominates, maintaining the sulfur's susceptibility to nucleophiles.

The Nucleophilic Attack: A Mechanistic Crossroads

The classical reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the this compound.[1][2] This initial step leads to the formation of a sulfonamide bond (S-N). The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[2]

While a direct nucleophilic substitution (akin to an SN2 mechanism) is often depicted, evidence suggests that the mechanism for sulfamoyl chlorides can be more nuanced and substrate-dependent.[3]

The Addition-Elimination Pathway

One plausible mechanism is a two-step addition-elimination process. In this pathway, the amine attacks the sulfur atom, breaking the S=O pi bond and forming a trigonal bipyramidal intermediate. This intermediate then collapses, reforming the S=O bond and expelling the chloride ion as the leaving group.

Caption: Addition-Elimination pathway for sulfonamide formation.

The Elimination-Addition (E2/E1cB-like) Pathway

Intriguing research, particularly from studies on the reactions of N-aryl and N-alkyl sulfamoyl chlorides with anilines, has proposed an alternative elimination-addition mechanism.[3] This pathway is particularly relevant for sulfamoyl chlorides that possess a proton on the nitrogen atom, such as this compound.

In this mechanism, the base abstracts a proton from the nitrogen atom of the sulfamoyl chloride, leading to a transient, highly reactive N-sulfonylamine intermediate (RN=SO₂) via an E2 or E1cB-like elimination of HCl. This intermediate is then rapidly attacked by the nucleophilic amine to form the final sulfonamide product.

The operation of this pathway is supported by the significant rate differences observed between N-H containing sulfamoyl chlorides and their N,N-disubstituted counterparts.[3] The presence of the N-H bond is a prerequisite for the formation of the N-sulfonylamine intermediate.

Caption: Elimination-Addition pathway involving an N-sulfonylamine intermediate.

The steric bulk of the isopropyl group on the nitrogen of this compound may influence the operative mechanism. While the isopropyl group is not excessively large, its presence could disfavor a direct SN2-type attack, potentially making the elimination-addition pathway more competitive, especially with hindered amines.[4]

Causality in Experimental Design: A Validated Protocol

The following protocol for the synthesis of an N-aryl sulfonamide from this compound serves as a practical framework for understanding the core principles.

Reaction: this compound + Aniline → N-phenyl-N'-isopropylsulfamide

Reagents and Stoichiometry

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| This compound | 157.62 | 1.58 g | 0.01 | 1.0 |

| Aniline | 93.13 | 0.93 g | 0.01 | 1.0 |

| Pyridine | 79.10 | 1.58 g (1.6 mL) | 0.02 | 2.0 |

| Dichloromethane (DCM) | - | 20 mL | - | - |

Rationale for Stoichiometry:

-

Amine (1.0 eq): While a slight excess of the amine can be used to drive the reaction to completion, a 1:1 stoichiometry is often sufficient, especially when the focus is on maximizing the yield based on the more valuable reagent.

-

Base (2.0 eq): The use of two equivalents of a tertiary amine base like pyridine is crucial. One equivalent is required to neutralize the HCl generated during the reaction, thereby preventing the protonation of the nucleophilic amine. The second equivalent acts as a catalyst and ensures the reaction medium remains basic, which can be particularly important if the elimination-addition mechanism is operative.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add aniline (0.93 g, 0.01 mol) and dichloromethane (20 mL).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add pyridine (1.6 mL, 0.02 mol) to the stirred solution.

-

Sulfamoyl Chloride Addition: In a separate vial, dissolve this compound (1.58 g, 0.01 mol) in dichloromethane (5 mL). Add this solution dropwise to the cooled amine solution over 15 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove excess pyridine and any unreacted aniline.

-

Wash with saturated aqueous sodium bicarbonate (1 x 20 mL) to remove any acidic impurities.

-

Wash with brine (1 x 20 mL) to remove residual water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.

Self-Validating System: The "Why" Behind the Steps

-

Anhydrous Conditions: this compound is sensitive to moisture and can undergo hydrolysis to the corresponding sulfonic acid.[5] Using flame-dried glassware and a nitrogen atmosphere minimizes this competing side reaction.

-

Choice of Solvent: Dichloromethane (DCM) is a common choice as it is a relatively non-polar aprotic solvent that dissolves the reactants well and does not participate in the reaction.

-

Controlled Addition at 0 °C: The reaction between an amine and a sulfonyl chloride is often exothermic. Slow, dropwise addition at reduced temperature helps to control the reaction rate, prevent the formation of side products, and ensure safety.

-

Aqueous Work-up: The series of aqueous washes is a critical purification step. The acidic wash removes basic compounds, the basic wash removes acidic compounds, and the brine wash aids in the removal of water from the organic layer.[6][7]

-

Drying Agent: Anhydrous sodium sulfate is used to remove trace amounts of water from the organic solvent before evaporation, ensuring a dry final product.[6]

Side Reactions and Troubleshooting

While the formation of sulfonamides is generally a high-yielding reaction, several side reactions can occur:

-

Hydrolysis of this compound: As mentioned, reaction with any residual water will lead to the formation of isopropylsulfamic acid. This highlights the importance of anhydrous conditions. Studies on the hydrolysis of similar sulfamoyl chlorides suggest that this reaction can proceed via an SN1-like mechanism, especially in aqueous environments.[5]

-

Double Sulfonylation of Primary Amines: With primary amines, there is a possibility of a second sulfonylation reaction on the nitrogen of the newly formed sulfonamide. However, the resulting N-H in the sulfonamide is significantly less nucleophilic than the starting amine, making this side reaction generally slow under standard conditions.

-

Reaction with Solvent: While less common with a stable solvent like DCM, more reactive solvents could potentially react with the highly electrophilic sulfamoyl chloride.

Spectroscopic Characterization of the Product

The successful synthesis of N-phenyl-N'-isopropylsulfamide can be confirmed by standard spectroscopic techniques.

-

¹H NMR: Expect to see characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the CH proton), aromatic protons from the phenyl ring, and a broad singlet for the N-H proton.

-

¹³C NMR: Signals corresponding to the carbons of the isopropyl and phenyl groups will be present.

-

IR Spectroscopy: A strong absorption band in the region of 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹ is characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group. A peak around 3300-3200 cm⁻¹ would indicate the N-H stretch.[8]

-

Mass Spectrometry: The molecular ion peak corresponding to the mass of the product would be observed.

Conclusion: A Mechanistic Approach to Synthesis

The synthesis of sulfonamides from this compound is a robust and versatile reaction. A thorough understanding of the electrophilic nature of the sulfamoyl chloride, the nucleophilicity of the amine, and the potential mechanistic pathways allows for a rational approach to experimental design and troubleshooting. While the direct nucleophilic substitution or addition-elimination pathways are commonly invoked, the possibility of an elimination-addition mechanism, particularly for N-H containing sulfamoyl chlorides, provides a deeper insight into the reactivity of this important class of reagents. By carefully controlling reaction conditions, particularly through the use of an appropriate base and anhydrous solvents, high yields of the desired sulfonamide can be reliably achieved. This guide serves as a foundation for researchers to not only execute this reaction but to innovate and adapt it for the synthesis of novel and complex molecules in the pursuit of new scientific discoveries.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Isopropylsulfamoyl Chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of isopropylsulfamoyl chloride, a key intermediate in pharmaceutical and chemical synthesis. In the absence of extensive empirical solubility data, this document employs a theoretical approach based on Hansen Solubility Parameters (HSP) to predict its solubility profile across a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and detailed experimental protocols for practical application. We will delve into the molecular characteristics of this compound that govern its solubility, present a predicted solubility table, and provide a robust, self-validating experimental workflow for determining its solubility in the laboratory. Safety considerations for handling this reactive compound are also thoroughly addressed.

Introduction: The Chemical Landscape of this compound

This compound, with the chemical formula C₃H₈ClNO₂S, is a reactive chemical intermediate characterized by a sulfamoyl chloride functional group (-SO₂Cl) attached to an isopropylamine moiety.[1] This structure imparts a significant degree of polarity and reactivity, making it a versatile reagent for the synthesis of various sulfonamides. The sulfamoyl chloride group is highly electrophilic and readily reacts with nucleophiles, a property extensively utilized in organic synthesis.[2] However, this reactivity, particularly its sensitivity to moisture, also presents challenges in its handling and in determining its physical properties, such as solubility.[3]

Understanding the solubility of this compound is paramount for its effective use in synthesis. The choice of solvent can profoundly influence reaction rates, yield, and purity of the final product. A suitable solvent must not only dissolve the reactants but also be inert to the highly reactive sulfamoyl chloride group under the reaction conditions. This guide aims to provide a foundational understanding of the solubility of this compound to aid in solvent selection and process optimization.

Theoretical Prediction of Solubility: A Hansen Solubility Parameter Approach

Given the scarcity of published experimental data on the solubility of this compound, a theoretical approach is necessary to predict its behavior in various organic solvents. The Hansen Solubility Parameter (HSP) model is a powerful tool for this purpose. It is based on the principle that "like dissolves like," where the total cohesive energy of a substance is divided into three components:

-

δD (Dispersion): Arising from atomic forces (van der Waals forces).

-

δP (Polar): Arising from intermolecular dipole moments.

-

δH (Hydrogen Bonding): Arising from electron-withdrawing and electron-donating interactions.

The closer the HSP values (δD, δP, and δH) of a solute and a solvent are, the more likely the solute is to dissolve in that solvent.

Estimating the Hansen Solubility Parameters of this compound

The HSP of this compound were estimated using the Hoftyzer and van Krevelen group contribution method. This method involves dissecting the molecule into its constituent functional groups and summing their respective contributions to the dispersion (Fdi), polar (Fpi), and hydrogen bonding (Ehi) components, as well as the molar volume (Vi).

The molecular structure of this compound can be broken down into the following groups:

-

-CH₃ (two groups)

-

>CH- (one group)

-

-NH- (one group)

-

-SO₂Cl (one group)

The following formulas were used for the calculation:

-

δd = ΣFdi / ΣVi

-

δp = (ΣFpi²)⁰.⁵ / ΣVi

-

δh = (ΣEhi / ΣVi)⁰.⁵

Based on established group contribution values, the estimated Hansen Solubility Parameters for this compound are presented in Table 1.

Table 1: Estimated Hansen Solubility Parameters for this compound

| Parameter | Estimated Value (MPa⁰.⁵) |

| δD (Dispersion) | 17.5 |

| δP (Polar) | 8.5 |

| δH (Hydrogen Bonding) | 7.0 |

| Molar Volume (V) | 105.5 cm³/mol |

Disclaimer: These values are theoretical estimations derived from a group contribution method and have not been experimentally verified. They should be used as a predictive tool and guide for solvent selection, with experimental validation recommended.

Predicted Solubility in Common Organic Solvents

The predicted solubility of this compound in a range of organic solvents was determined by calculating the Hansen distance (Ra) between the estimated HSP of this compound and the known HSP of the solvents. The formula for Ra is:

Ra = [4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]⁰.⁵

A smaller Ra value indicates a higher likelihood of good solubility. The solvents in Table 2 are ranked from the highest to the lowest predicted solubility based on their calculated Hansen distance.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Hansen Distance (Ra) | Predicted Solubility |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 2.3 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 4.3 | High |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.4 | High |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 8.2 | Moderate |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.3 | Moderate |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 10.3 | Low |

| Toluene | 18.0 | 1.4 | 2.0 | 8.1 | Low |

| n-Hexane | 14.9 | 0.0 | 0.0 | 13.9 | Very Low |

| Heptane | 15.3 | 0.0 | 0.0 | 13.7 | Very Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 12.8 | Low (potential for reaction) |

| Methanol | 14.7 | 12.3 | 22.3 | 16.5 | Very Low (potential for reaction) |

Note: While alcohols like ethanol and methanol have relatively low predicted solubility based on HSP, their protic nature makes them reactive towards sulfamoyl chlorides, and they are generally not recommended as solvents for reactions unless they are intended to participate in the reaction.

Experimental Determination of Solubility: A Practical Workflow

To validate the theoretical predictions and obtain quantitative solubility data, a systematic experimental approach is essential. The following protocol outlines a reliable method for determining the solubility of this compound.

Materials and Equipment

-

This compound (of known purity)

-

A range of anhydrous organic solvents (as listed in Table 2)

-

Analytical balance (readable to 0.1 mg)

-

Vials with PTFE-lined caps

-

Constant temperature shaker or magnetic stirrer with temperature control

-

Syringe filters (PTFE, 0.2 µm)

-

Gas-tight syringes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Inert atmosphere glove box or Schlenk line (recommended)

Experimental Workflow Diagram

References

The Evolving Arsenal: A Historical Guide to the Development of Sulfamoyl Chloride Reagents

An In-Depth Technical Guide

Abstract